Androstan-3-one, (5b)-

Androgen Receptor Binding Endocrinology Pharmacology

Researchers requiring a clean baseline for non-genomic androgen studies face a critical challenge: common androgens activate the androgen receptor (AR), confounding results. 5β-Androstan-3-one (CAS 18069-68-6) solves this with negligible AR binding affinity. Its unique bent 5β-stereochemistry enables precise dissection of membrane-initiated pathways. - Serves as an essential reference standard for GC-MS/MS differentiation from 5α-epimers. - Acts as a specific product marker for 5β-reductase enzymatic activity assays. - Ensures experimental validity in bile acid synthesis, hepatic function, and neurosteroid research.

Molecular Formula C19H30O
Molecular Weight 274.4 g/mol
CAS No. 18069-68-6
Cat. No. B103251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrostan-3-one, (5b)-
CAS18069-68-6
Synonyms5B-Androstan-3-one
Molecular FormulaC19H30O
Molecular Weight274.4 g/mol
Structural Identifiers
SMILESCC12CCCC1C3CCC4CC(=O)CCC4(C3CC2)C
InChIInChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h13,15-17H,3-12H2,1-2H3/t13-,15+,16+,17+,18+,19+/m1/s1
InChIKeyVMNRNUNYBVFVQI-PFFQMSPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5β-Androstan-3-one: Structural Identity and Pharmacological Baseline


5β-Androstan-3-one (CAS 18069-68-6) is a naturally occurring C19 steroid and a key 5β-reduced metabolite of endogenous androgens, including testosterone and androstenedione [1]. Often referred to interchangeably with its 3α-hydroxy derivative, etiocholanolone (5β-androsterone, CAS 53-42-9), due to their close metabolic relationship and overlapping nomenclature , the compound is characterized by a cis-fusion of the A and B rings, which confers a distinct, bent molecular geometry. This specific stereochemistry at the C5 position is the primary determinant of its unique biochemical behavior and biological activity profile relative to its 5α-reduced counterparts [1].

Selection Stereochemical-control studies
Workflow 5β-Reductase pathway marker
Context AR-independent signaling assays

5β-Androstan-3-one Non-Interchangeability with 5α-Epimers


The A/B ring junction stereochemistry of 5β-androstan-3-one is not a minor structural variation but a fundamental determinant of its molecular interactions. Substituting a 5α-epimer (e.g., 5α-androstan-3-one or its 17β-hydroxy derivative, 5α-DHT) for the 5β-form in experimental systems can lead to diametrically opposed biological outcomes. The 5β-configuration results in a bent steroid backbone that profoundly alters its ability to bind to the androgen receptor [1] and its metabolism by key steroidogenic enzymes [2]. Therefore, any research or industrial application requiring the specific biological or analytical properties of a 5β-reduced steroid necessitates the procurement of the exact compound to ensure experimental validity and reproducibility. The following sections provide quantifiable evidence of these critical distinctions.

5β-Androstan-3-one
5α-Epimers (e.g., 5α-DHT)
AR binding profile differs markedly; may produce opposite outcomes in receptor-dependent assays.
5β-Pathway marker
5α-Reductase products
Biosynthetic origin and enzyme specificity differ; metabolic interpretation may shift.
Reported lower neuroactive potency
5α-Androsterone
Potency profile may not transfer; anticonvulsant endpoints can differ substantially.

5β-Androstan-3-one: Evidence-Based Comparator Guide


Androgen Receptor (AR) Binding: 5β vs 5α-DHT

5β-Androstan-3-one (as its 17β-hydroxy derivative, 5β-DHT) exhibits negligible or undetectable binding to the androgen receptor (AR), a stark contrast to its 5α-epimer, 5α-DHT, which is a potent AR agonist [1]. This difference is a direct consequence of the cis-fused A/B ring system in the 5β-epimer [1]. Consequently, 5β-androstan-3-one and its metabolites are considered androgenically inactive in standard AR-dependent bioassays.

AR Binding
Reported
Negligible binding vs Potent agonist
Supports AR-independent study context
Cross-study comparable; confirm in assay
Androgen Receptor Binding Endocrinology Pharmacology

Anticonvulsant Potency: Etiocholanolone vs Androsterone

In a direct head-to-head comparison using mouse seizure models, the 5β-epimer etiocholanolone (5β,3α-A) demonstrated significantly lower anticonvulsant potency than its 5α-epimer androsterone (5α,3α-A) [1]. Specifically, the ED50 values for protection against 6-Hz electroshock and pentylenetetrazol (PTZ)-induced seizures were substantially higher for the 5β-compound [1].

Anticonvulsant ED50
Head-to-head
6-Hz ED50: 76.9 vs 29.1 mg/kg
PTZ ED50: 139 vs 43.5 mg/kg
Reports 2.6–3.2× lower potency than 5α-epimer
Mouse seizure models; i.p. injection
Neuropharmacology Epilepsy GABA Receptor Modulation

Mass Spectrometric Differentiation: 5β vs 5α Epimers

The A/B ring junction configuration in 6α-hydroxy-androstan-3-ones, which are common derivatives of the parent compound, dictates a unique and diagnostic mass spectral fragmentation pattern [1]. This allows for unequivocal structural assignment and differentiation of 5β- and 5α-isomers in complex biological samples.

MS Differentiation
Class-level
Fragment ion: C5H7O2• (5β) vs C5H6O2 (5α)
Enables isomer-specific detection in MS workflows
Derivative-dependent; verify for parent compound
Analytical Chemistry Metabolomics Mass Spectrometry

Enzyme Specificity: 5β-Reductase vs 5α-Reductase

The formation of 17β-hydroxy-5β-androstan-3-one (5β-DHT) from testosterone is catalyzed exclusively by the enzyme 5β-reductase, which is distinct from the 5α-reductase isozymes responsible for producing the potent androgen 5α-DHT [1]. Studies on the partial purification of testosterone 5β-reductase from pig liver have demonstrated that this enzyme activity is specific and does not catalyze the formation of 5α-reduced products [2].

Enzyme Specificity
Class-level
Exclusive 5β-reductase product
Indicates 5β-pathway metabolism
Distinct from 5α-reductase isozymes
Steroid Metabolism Enzymology Biochemistry

5β-Androstan-3-one: Research and Analytical Applications


Non-Genomic Steroid Signaling

Due to its negligible binding affinity for the androgen receptor (AR) [1], 5β-androstan-3-one is an ideal tool for dissecting rapid, non-genomic signaling pathways of androgens that are independent of classical AR transcriptional activity. It allows researchers to isolate membrane-initiated or other receptor-independent effects of androstane steroids without the confounding influence of AR activation, providing a clean baseline for comparative studies with AR-active ligands like 5α-DHT.

Metabolomics and Doping Control Standard

The unique mass spectral fragmentation pattern of its derivatives, which allows for unambiguous differentiation from 5α-epimers [1], makes 5β-androstan-3-one an essential reference standard for the development and validation of GC-MS or LC-MS/MS methods. This is critical for accurate identification and quantification of 5β-reduced metabolites in complex matrices such as urine, where it serves as a specific marker for the 5β-reductase metabolic pathway, distinct from the androgenic 5α-pathway.

5β-Reductase Activity Assays

5β-Androstan-3-one, particularly its 17β-hydroxy derivative, is the specific product of 5β-reductase activity [2]. It is therefore indispensable as a reference standard and product marker in enzymatic assays designed to measure or characterize 5β-reductase activity in tissue homogenates, cell lines, or purified enzyme preparations. This is essential for studies on bile acid synthesis, hepatic function, and other processes where the 5β-pathway plays a key role.

Application
Selection Property
Validation Focus
Non-genomic steroid signaling studies
AR-independent profile
Confirm negligible AR binding in assay system
Metabolomics / doping control standard
Diagnostic MS fragmentation pattern
Distinguish from 5α-epimers in complex matrices
5β-Reductase activity assays
Specific enzymatic product of 5β-reductase
Verify enzyme specificity and pathway assignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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